molecular formula C12H19N3O3 B1475087 4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1250997-79-5

4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1475087
CAS No.: 1250997-79-5
M. Wt: 253.3 g/mol
InChI Key: GXHUHLDJHHELTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl ester derivative of a bicyclic imidazo[4,5-c]pyridine scaffold with a hydroxymethyl substituent at the 4-position. Key features include:

  • Core structure: Imidazo[4,5-c]pyridine fused ring system.
  • Functional groups: Hydroxymethyl (-CH2OH) at position 4 and a tert-butyl ester (-COOtBu) at position 3.
  • Potential applications: Intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-10(9(15)6-16)14-7-13-8/h7,9,16H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHUHLDJHHELTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of GABA receptors, which are essential for neurotransmission in the central nervous system. Additionally, it can inhibit proton pumps, thereby affecting gastric acid secretion. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the signaling pathways associated with neurotransmission, leading to changes in neuronal activity and behavior. Furthermore, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis. Understanding the metabolic pathways of this compound is vital for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and therapeutic potential, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

4-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (CAS No. 1250997-79-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19N3O3
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 1250997-79-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives. For instance:

  • Inhibition of Cell Proliferation : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. One study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing a much lower effect on non-cancerous MCF10A cells, indicating a potential therapeutic window for selective targeting of cancer cells .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Key Enzymes : Similar compounds have been documented to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. Specifically, significant inhibition was observed against MMP-2 and MMP-9 .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through pathways involving caspase activation. For example, one study noted an increase in caspase 9 levels in treated samples compared to controls .

Anti-Viral Activity

There is also emerging evidence that compounds related to this imidazo-pyridine structure may possess anti-viral properties:

  • Neuraminidase Inhibition : A related compound demonstrated inhibitory effects against influenza virus neuraminidase, suggesting potential applications in antiviral therapy .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cells with better growth inhibition than standard chemotherapy agents like 5-Fluorouracil .
Study BShowed significant off-target activity against MMPs with implications for metastasis inhibition in TNBC models .
Study CInvestigated the anti-influenza activity and found that related compounds inhibited viral cytopathogenic effects effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo[4,5-c]Pyridine Derivatives

Table 1: Key Structural and Physicochemical Differences
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes Hazard Classification (GHS)
4-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester Not specified C12H19N3O3 253.30 -CH2OH (position 4) Likely unstable under strong acids/bases Data unavailable
4-Hydroxymethyl-3-methyl -3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester 1251017-76-1 C13H21N3O3 267.32 -CH2OH (position 4), -CH3 (position 3) Stable in recommended storage conditions Acute Tox. (Cat. 4), Skin/Irrit. (Cat. 2)
3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate 152241-38-8 C17H26N4O2 318.42 Imidazole-propyl-carbamate No data Not classified as hazardous
6,7-Dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid tert-butyl ester 1245782-69-7 C10H16N4O2 224.26 Triazolo-pyrazine core No data No hazard data
Key Observations:

Substituent Effects: The 3-methyl analog (CAS 1251017-76-1) exhibits higher molecular weight (267.32 vs. 253.30) and enhanced steric hindrance compared to the target compound. This methyl group may reduce reactivity at the 3-position but increases acute toxicity risks (H302: Harmful if swallowed) .

Core Heterocycle Variations: Replacement of the imidazo[4,5-c]pyridine core with triazolo[1,5-a]pyrazine (CAS 1245782-69-7) reduces molecular weight and alters electronic properties, likely impacting binding affinity in biological systems .

Preparation Methods

Core Synthesis: Formation of the Imidazo[4,5-c]pyridine Ring

The imidazo[4,5-c]pyridine ring is typically synthesized via cyclization reactions involving substituted piperidine or pyridine derivatives. According to patent literature, tetrahydroimidazo[4,5-c]pyridine derivatives can be prepared by:

  • Starting from 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid or its esters (commonly methyl or tert-butyl esters).
  • Cyclization involving amine and aldehyde or isocyanate reagents to form the fused heterocyclic system.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent on the imidazo ring is introduced via hydroxymethylation reactions, often through:

  • Treatment of the precursor imidazo[4,5-c]pyridine compound with formaldehyde or related reagents under controlled conditions.
  • Protection of the hydroxymethyl group may be achieved temporarily to facilitate further synthetic steps.

Alternatively, the hydroxymethyl group can be introduced by functional group transformation on a suitable precursor, such as a halomethyl derivative, followed by nucleophilic substitution with hydroxide.

Protection of the Carboxylic Acid as Tert-Butyl Ester

The carboxylic acid at position 5 is protected as a tert-butyl ester to improve stability and facilitate purification:

  • Esterification is commonly performed by reacting the free acid with isobutylene in the presence of acid catalysts or via tert-butyl chloroformate under basic conditions.
  • The tert-butyl protecting group is favored due to its stability under various reaction conditions and ease of removal when necessary.

Representative Synthetic Route

A plausible synthetic route based on patent and literature data is summarized below:

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid or methyl ester Starting from piperidine derivatives, cyclization with appropriate aldehydes or isocyanates Formation of imidazo[4,5-c]pyridine core
2 Hydroxymethylation at position 4 Treatment with formaldehyde or related hydroxymethylating agents Introduction of hydroxymethyl substituent
3 Protection of carboxylic acid as tert-butyl ester Reaction with tert-butyl chloroformate or isobutylene under acidic/basic conditions Formation of tert-butyl ester protecting group
4 Purification and isolation Chromatography, recrystallization Pure this compound

Detailed Research Findings and Notes

  • Hydrolysis and deprotection: The tert-butyl ester can be cleaved under acidic conditions when the free acid is desired.
  • Use of protecting groups: Trialkylsilyl groups have been used as temporary protecting groups for hydroxymethyl functionalities during intermediate steps.
  • Catalytic hydrogenation: Palladium on charcoal under hydrogen atmosphere is used for selective reductions in related synthetic sequences.
  • Reaction conditions: Low temperatures (e.g., -50 °C to 0 °C) are often employed during sensitive steps such as lithiation or addition reactions to control selectivity and yield.
  • Purification: Radial chromatography on silica gel with methanol/chloroform gradients is effective for isolating pure products.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions/Methods Notes
Core formation Cyclization of piperidine derivatives with aldehydes/isocyanates Yields imidazo[4,5-c]pyridine ring
Hydroxymethylation Formaldehyde or hydroxymethylating agent at controlled temp Introduces hydroxymethyl group at position 4
Esterification tert-Butyl chloroformate or isobutylene with acid/base catalysis Protects carboxylic acid as tert-butyl ester
Protecting groups Trialkylsilyl for hydroxymethyl; tert-butyl for acid Facilitate synthesis and purification
Purification Silica gel chromatography, recrystallization Essential for product purity
Reaction temperature Often low (-50 °C to 0 °C) for sensitive steps Controls selectivity and prevents side reactions

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for minor aerosol exposure and OV/AG/P99 respirators for higher concentrations .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation is functional .
  • Spill Management: Avoid water spray; use inert absorbents (e.g., vermiculite) for solid spills. Contaminated areas must be decontaminated with ethanol or isopropanol .
  • First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution immediately .

Basic: Which analytical methods are essential for structural confirmation and purity assessment?

Answer:

Technique Purpose Key Parameters
NMR Spectroscopy Confirm molecular structure (e.g., imidazo[4,5-c]pyridine core, tert-butyl group)1H^1H- and 13C^{13}C-NMR for functional group analysis
HPLC Quantify purity (>95%) and monitor reaction progressReverse-phase C18 column, UV detection at 254 nm
Mass Spectrometry Verify molecular weight (267.32 g/mol) and fragmentation patternsESI-MS in positive ion mode

Advanced: How can multi-step synthesis yields be optimized for this compound?

Answer:

  • Reaction Conditions:
    • Hydroxymethylation: Use NaBH4_4 in THF at 0–5°C to minimize side reactions .
    • Esterification: Employ DCC/DMAP catalysis in anhydrous dichloromethane for tert-butyl group incorporation .
  • Purification:
    • Chromatography: Flash column chromatography (hexane:ethyl acetate, 3:1) removes unreacted intermediates.
    • Crystallization: Recrystallize from ethanol/water (70:30) to achieve >98% purity .
  • Yield Improvement: Monitor pH during imidazo-pyridine core formation; deviations >7.5 reduce cyclization efficiency .

Advanced: How do conflicting data on compound stability under varying pH affect experimental design?

Answer:

  • Stability Testing:
    • Acidic Conditions (pH 2–4): Degradation observed via HPLC at 40°C, forming imidazole ring-opened byproducts. Avoid prolonged storage in acidic buffers .
    • Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C, but hydroxymethyl group undergoes oxidation at pH >10 .
  • Mitigation Strategies:
    • Use inert atmospheres (N2_2) during reactions to prevent oxidation.
    • Pre-formulate lyophilized samples for long-term storage .

Advanced: What mechanistic insights explain the hydroxymethyl group’s role in functionalization reactions?

Answer:

  • Reactivity Profile:
    • Nucleophilic Substitution: The hydroxymethyl group undergoes Mitsunobu reactions with phenols (e.g., DIAD/PPh3_3) to form ether derivatives .
    • Oxidation: Catalyzed by TEMPO/NaClO, it converts to a carboxylic acid for peptide coupling .
  • Steric Effects: The tert-butyl ester shields the pyridine nitrogen, directing electrophiles to the hydroxymethyl site .

Basic: What are the acute toxicity profiles and associated hazard classifications?

Answer:

Hazard GHS Classification Precautionary Measures
Oral Toxicity H302 (Harmful if swallowed)Avoid ingestion; use spill trays .
Skin/Irritation H315 (Skin irritation), H319 (Eye irritation)Immediate washing post-exposure .
Respiratory Irritation H335 (May cause respiratory tract irritation)Use fume hoods and respirators .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinities for kinase targets (e.g., CDK2). The imidazo-pyridine core shows π-π stacking with ATP-binding pockets .
  • ADMET Predictions: SwissADME models suggest moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism .
  • Validation: Cross-reference computational results with SPR (surface plasmon resonance) binding assays to confirm IC50_{50} values .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Process Intensification:
    • Use continuous flow reactors for imidazo-pyridine core formation (residence time: 30 min, 80°C) .
    • Implement in-line FTIR for real-time monitoring of esterification .
  • Byproduct Management:
    • Scavenger resins (e.g., QuadraSil™ AP) remove unreacted boronic acids .
    • Optimize workup steps (e.g., liquid-liquid extraction with MTBE) to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.